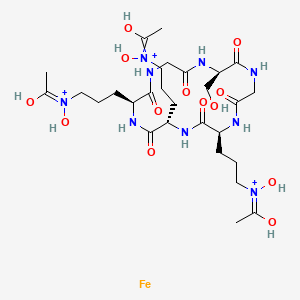
Ferricrocin-iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferricrocin-Iron is a siderophore, a type of molecule that binds and transports iron in microorganisms. It is produced by various fungi, including Aspergillus species and Neurospora crassa. Siderophores like this compound play a crucial role in iron acquisition, especially in environments where iron is scarce .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferricrocin-Iron is synthesized through the non-ribosomal peptide synthetase (NRPS) pathway. This involves the condensation of N5-acyl-N5-hydroxy-L-ornithine (AHO) units . The process is catalyzed by specific enzymes that facilitate the formation of the hydroxamate-type siderophore.
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of fungi under iron-starved conditions. This induces the production of siderophores, which can then be extracted and purified .
Chemical Reactions Analysis
Types of Reactions: Ferricrocin-Iron undergoes various chemical reactions, including:
Oxidation: The iron in this compound can exist in different oxidation states, primarily Fe(II) and Fe(III).
Reduction: The reduction of Fe(III) to Fe(II) is a common reaction in biological systems.
Substitution: Ligand exchange reactions can occur, where the iron center is coordinated by different ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Ascorbic acid, dithionite.
Major Products Formed: The major products formed from these reactions include various iron complexes, depending on the specific ligands and reaction conditions .
Scientific Research Applications
Ferricrocin-Iron has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study iron chelation and transport mechanisms.
Biology: Plays a role in understanding fungal pathogenicity and iron metabolism.
Medicine: Potential applications in developing antifungal therapies by targeting siderophore biosynthesis.
Industry: Used in bioremediation to remove excess iron from contaminated environments
Mechanism of Action
Ferricrocin-Iron exerts its effects by binding to iron and facilitating its transport into cells. The molecule interacts with specific receptors on the cell surface, such as the ferrichrome-iron receptor in Escherichia coli . This interaction triggers the uptake of the iron-siderophore complex, which is then transported into the cell where the iron is released and utilized in various metabolic processes .
Comparison with Similar Compounds
Ferricrocin-Iron is part of a broader class of hydroxamate-type siderophores. Similar compounds include:
Ferrichrome: Another hydroxamate siderophore with a similar structure and function.
Coprogen: A hydroxamate siderophore produced by various fungi.
Fusarinine: A siderophore with a different structure but similar iron-chelating properties
Uniqueness: this compound is unique in its specific production by certain fungi and its role in intracellular iron storage and transport. Its structure and biosynthesis pathway also distinguish it from other siderophores .
Properties
Molecular Formula |
C28H50FeN9O13+3 |
|---|---|
Molecular Weight |
776.6 g/mol |
IUPAC Name |
3-[(2S,5S,11R,17S)-5,17-bis[3-[(Z)-hydroxy(1-hydroxyethylidene)azaniumyl]propyl]-11-(hydroxymethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl-hydroxy-(1-hydroxyethylidene)azanium;iron |
InChI |
InChI=1S/C28H47N9O13.Fe/c1-16(39)35(48)10-4-7-19-25(44)29-14-24(43)32-22(15-38)26(45)30-13-23(42)31-20(8-5-11-36(49)17(2)40)27(46)34-21(28(47)33-19)9-6-12-37(50)18(3)41;/h19-22,38,48-50H,4-15H2,1-3H3,(H6,29,30,31,32,33,34,42,43,44,45,46,47);/p+3/t19-,20-,21-,22+;/m0./s1 |
InChI Key |
UTMKPSQNWDLJJN-AFXYHRJJSA-Q |
Isomeric SMILES |
C/C(=[N+](\CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N1)CO)CCC/[N+](=C(\C)/O)/O)CCC[N+](=C(C)O)O)/O)/O.[Fe] |
Canonical SMILES |
CC(=[N+](CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CO)CCC[N+](=C(C)O)O)CCC[N+](=C(C)O)O)O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















